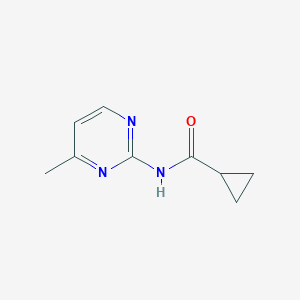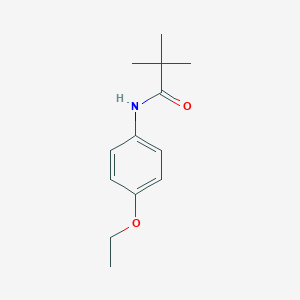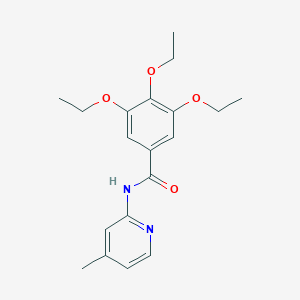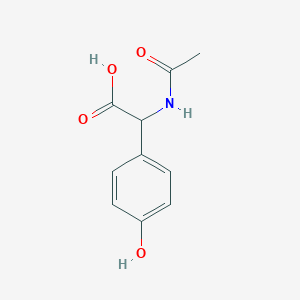
(Acetylamino)(4-hydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetylamino)(4-hydroxyphenyl)acetic acid, commonly known as N-Acetyl-4-hydroxyphenylalanine, is an amino acid derivative that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound has been studied for its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent.
Mécanisme D'action
The mechanism of action of N-Acetyl-4-hydroxyphenylalanine is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-Acetyl-4-hydroxyphenylalanine can cross the blood-brain barrier and exert neuroprotective effects. It has been shown to increase dopamine levels in the brain, which may improve cognitive function and motor control. Additionally, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Acetyl-4-hydroxyphenylalanine in lab experiments is its ability to act as an antioxidant and protect cells from oxidative damage. However, its solubility in water is limited, making it difficult to use in aqueous solutions. Additionally, its stability may be affected by pH and temperature changes.
Orientations Futures
Future research on N-Acetyl-4-hydroxyphenylalanine could focus on its potential therapeutic applications in neurodegenerative diseases, cancer, and other oxidative stress-related diseases. Further studies could also investigate its mechanism of action and potential side effects. Additionally, research could explore alternative synthesis methods to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of N-Acetyl-4-hydroxyphenylalanine can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 4-hydroxyphenylacetic acid with acetic anhydride and acetic acid, followed by purification. Enzymatic synthesis involves the use of enzymes such as tyrosine phenol-lyase or tyrosinase to catalyze the reaction between 4-hydroxyphenylalanine and acetic anhydride.
Applications De Recherche Scientifique
N-Acetyl-4-hydroxyphenylalanine has been studied for its potential therapeutic properties in various areas of scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Nom du produit |
(Acetylamino)(4-hydroxyphenyl)acetic acid |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
2-acetamido-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-9(10(14)15)7-2-4-8(13)5-3-7/h2-5,9,13H,1H3,(H,11,12)(H,14,15) |
Clé InChI |
UVJQJJCJNQDKIY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=C(C=C1)O)C(=O)O |
SMILES canonique |
CC(=O)NC(C1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
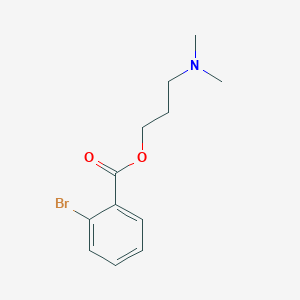
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
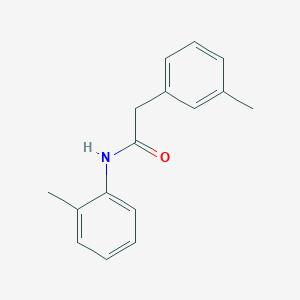
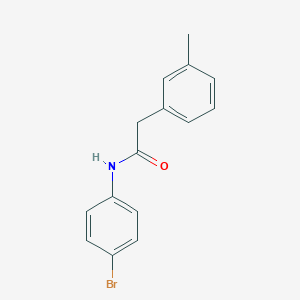
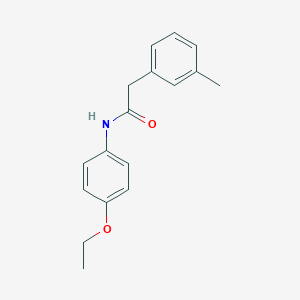
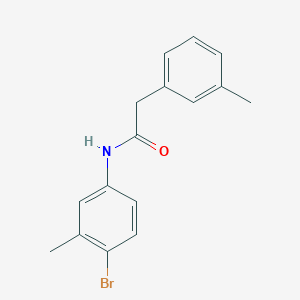
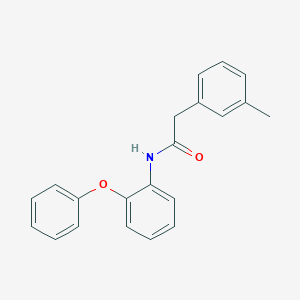
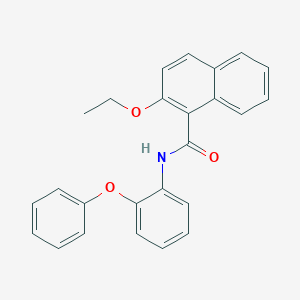
![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)
